3,8-Dichloro-6-methylquinolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1209650-84-9 |
|---|---|
Molecular Formula |
C10H8Cl2N2 |
Molecular Weight |
227.088 |
IUPAC Name |
3,8-dichloro-6-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3,(H2,13,14) |
InChI Key |
FEEAFGBQZUNRRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)N)Cl |
Synonyms |
4-Amino-3,8-dichloro-6-methylquinoline |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 3,8 Dichloro 6 Methylquinolin 4 Amine
Nucleophilic Substitution at Quinoline (B57606) Ring Positions
The quinoline nucleus is generally susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions of the pyridine (B92270) ring, which are activated by the electron-withdrawing effect of the heterocyclic nitrogen atom. In the case of 3,8-Dichloro-6-methylquinolin-4-amine, the presence of a strong electron-donating amino group at the C-4 position significantly deactivates the ring system towards further nucleophilic aromatic substitution (SNAr).
However, considering the likely synthesis of this compound from a precursor like 3,4,8-trichloro-6-methylquinoline, the C-4 position would be the most reactive site for an initial nucleophilic substitution. The substitution of a chlorine atom at the C-4 position by an amine is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govnih.gov This high reactivity is attributed to the ability of the nitrogen atom in the quinoline ring to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. nih.gov Reactions involving nucleophilic substitution on chloroquinolines can be influenced by acid or base catalysis. researchgate.net
Reactivity of Halogen Substituents (Chlorine at C-3, C-8)
The two chlorine atoms in this compound exhibit markedly different reactivities based on their positions.
Chlorine at C-3: A halogen at the C-3 position of the quinoline ring is significantly less reactive towards nucleophilic substitution than one at the C-2 or C-4 positions. The activating influence of the ring nitrogen is much weaker at this position. Furthermore, the presence of the adjacent C-4 amino group, a powerful electron-donating group, further deactivates this position, making the C-3 chlorine largely unreactive to typical SNAr conditions.
Chlorine at C-8: The chlorine atom at the C-8 position is attached to the carbocyclic (benzene) portion of the quinoline ring. This position is not activated towards nucleophilic substitution unless strong electron-withdrawing groups are present ortho or para to it on the same ring. In this molecule, no such activation exists, rendering the C-8 chlorine inert to SNAr reactions. Functionalization at the C-8 position of quinolines often requires alternative strategies, such as transition metal-catalyzed C-H activation. rsc.org
Therefore, the order of reactivity for chlorine atoms on a hypothetical trichloro-methylquinoline precursor toward nucleophiles would be C-4 >> C-2 > C-3 > C-8. For the title compound itself, both the C-3 and C-8 chloro groups are considered unreactive under standard nucleophilic substitution conditions.
| Substrate | Position of Cl | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline (B193633) | C-4 | Alkylamines | Microwave, 80-95% yield | 4-Alkylamino-7-chloroquinoline | nih.gov |
| 4-Chloro-8-methylquinolin-2(1H)-one | C-4 | Hydrazine | Reflux in ethanol | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |
| 7-Substituted-4-chloro-quinoline | C-4 | Butyl amine | Neat, 120–130 °C, 6 h | Butyl-(7-substituted-quinolin-4-yl)-amine | nih.gov |
| 4-Chloroquinolines | C-4 | 1,2,4-Triazole | Acid or base catalysis | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |
| 4,7-dichloro-1,10-phenanthroline (analogue) | C-4, C-7 | 9H-carbazole | tert-BuOK, THF, reflux | 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline | mdpi.com |
Reactivity of the Amino Group (at C-4)
The amino group at the C-4 position behaves as a typical aromatic amine, imparting both basic and nucleophilic character to the molecule.
Basicity: The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a quinolinium salt.
Nucleophilicity: The amino group can react with electrophiles. Standard reactions for aromatic amines, such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides, are expected to occur.
Diazotization: Treatment with nitrous acid (HNO₂) could potentially convert the primary amino group into a diazonium salt. This intermediate could then undergo various Sandmeyer-type reactions, allowing for the replacement of the amino group with a wide range of other functional groups.
Electronic Effects: As a potent resonance donor, the 4-amino group strongly activates the quinoline ring towards electrophilic aromatic substitution (primarily on the carbocyclic ring) and deactivates it towards nucleophilic aromatic substitution. youtube.com
Oxidative and Reductive Transformations of the Quinoline System
The quinoline scaffold can undergo both oxidation and reduction, depending on the reagents and conditions employed.
Oxidative Transformations: The quinoline ring system is relatively stable to oxidation, but transformations are possible. The nitrogen atom can be oxidized to form the corresponding N-oxide using peroxy acids. Under more vigorous conditions, oxidative cleavage of the benzene (B151609) ring can occur. In synthetic routes, the final step in building the quinoline ring is often an oxidative aromatization of a dihydro- or tetrahydroquinoline precursor, using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO₂), or air/oxygen, sometimes with metal catalysts. mdpi.comnih.govx-mol.com
Reductive Transformations: The pyridine ring of the quinoline system is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or transfer hydrogenation can selectively reduce the nitrogen-containing ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. acs.org Milder and more complex reduction methods, such as using a Hantzsch ester with a boronic acid catalyst, can also achieve this transformation, leading to N-alkylated tetrahydroquinolines in a one-pot reaction. acs.orgnih.gov This reduction is a common reaction and is generally tolerant of various substituents on the quinoline core.
Transition State Analysis in Relevant Reactions
The most mechanistically studied reaction relevant to this compound is the nucleophilic aromatic substitution (SNAr) required for its synthesis.
The SNAr mechanism for the displacement of a chlorine atom at the C-4 position of a quinoline ring is generally accepted to proceed through a two-step, addition-elimination pathway. nih.gov
Addition Step: The nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate. This intermediate is known as a Meisenheimer complex. The transition state leading to this intermediate is the rate-determining step. The negative charge in the Meisenheimer complex is delocalized over the ring system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.
Elimination Step: In a subsequent, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.
While the two-step mechanism featuring a Meisenheimer intermediate is common, computational studies have shown that some SNAr reactions may proceed via a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step through a single transition state. nih.gov The favored pathway depends on the specific nucleophile, leaving group, solvent, and the electronic nature of the aromatic system. nih.gov
For the substitution at the C-4 position of a chloroquinoline, density functional theory (DFT) calculations and kinetic studies on analogous systems support the formation of a stable Meisenheimer intermediate. researchgate.netchemrxiv.org The transition state energy is a critical descriptor in quantitative models of SNAr reactivity. chemrxiv.org The stability of this transition state is enhanced by the electron-withdrawing nature of the quinoline nitrogen, explaining the high reactivity of the C-4 position compared to the C-3 or C-8 positions.
Structure Activity Relationship Sar and Structural Optimization Studies
Positional Effects of Halogen Substitution (e.g., 3- vs. 8-Chloro)
Halogenation is a key strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound. researchgate.net In the quinoline (B57606) scaffold, the position of halogen substitution is critical for biological activity.
The presence of a chlorine atom at the C-7 position is a hallmark of many potent 4-aminoquinoline (B48711) antimalarials, as this electron-withdrawing group lowers the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen, a feature considered beneficial for drug accumulation and activity. youtube.com Conversely, placing a halogen at positions other than C-7 often results in inactive compounds in the context of antimalarial activity. youtube.com
For 3,8-dichloro-6-methylquinolin-4-amine, the specific locations of the chloro groups at C-3 and C-8 are significant:
3-Chloro Substitution : Substitution at the C-3 position of the quinoline ring has been shown to decrease antimalarial activity. youtube.comyoutube.com However, C-3 halogenation is a known strategy for creating versatile chemical building blocks, suggesting this position is synthetically accessible for creating diverse analogues. acs.orgacs.orgnih.gov Hypervalent iodine(III)-promoted methods have been developed for the C-3 regioselective halogenation of 4-quinolones, highlighting the chemical tractability of this position. acs.org
8-Chloro Substitution : Substitution at the C-8 position can have a profound, often negative, impact on the activity of 4-aminoquinolines. Studies have shown that introducing even a small methyl group at C-8 can lead to a complete loss of antimalarial activity. youtube.com Therefore, an 8-chloro substituent would be expected to significantly alter the molecule's steric and electronic profile, potentially abolishing certain biological activities or conferring new ones. youtube.com
The following table summarizes the generalized effects of halogen placement on the activity of 4-aminoquinoline analogues, primarily from antimalarial research.
| Substitution Position | General Effect on Antimalarial Activity | Rationale / Notes |
|---|---|---|
| C-3 | Generally decreases activity | May interfere with essential binding interactions within the target site. youtube.comyoutube.com |
| C-7 | Generally increases activity | Optimal position for electron-withdrawing groups to modulate pKa and enhance drug accumulation. youtube.comasm.org |
| C-8 | Generally abolishes or significantly reduces activity | Steric and electronic interference at this position is poorly tolerated for certain targets. youtube.comyoutube.com |
| Other (e.g., C-5, C-6) | Variable, often leads to inactive compounds | The electronic influence from these positions is less optimal compared to C-7. youtube.com |
Influence of the Methyl Group (at C-6) on Activity and Binding
Substituents on the benzenoid portion of the quinoline ring (positions C-5, C-6, C-7, and C-8) play a crucial role in modulating activity. The C-6 methyl group in this compound would primarily exert its influence through steric and electronic effects.
Significance of the Amino Group at C-4 for Receptor Interaction
The 4-amino group is a cornerstone of the pharmacophore for this class of molecules and is considered essential for activity. youtube.comfrontiersin.org Its significance stems from several key functions:
Receptor Binding : The amino group acts as a crucial hydrogen bond donor, forming interactions with amino acid residues in the binding site of target proteins. The nitrogen atom in the quinoline ring (at position 1) and the exocyclic 4-amino group are often both involved in establishing a stable ligand-receptor complex. nih.gov
Physicochemical Properties : In the context of antimalarial 4-aminoquinolines, the basicity of the 4-amino group and its attached side chain is vital for the drug's mechanism of action. esr.ie It allows the molecule to become protonated and accumulate in the acidic digestive vacuole of the malaria parasite. esr.ie
Structural Integrity : The 4-aminoquinoline core is a rigid scaffold that positions the essential nitrogen atoms and side chain in a specific orientation for optimal target engagement. nih.gov Studies on dequalinium (B1207927), a compound containing two quinoline rings, showed that the 4-amino group contributes significantly to its potency as a K+ channel blocker. nih.gov
Removal or relocation of the C-4 amino group invariably leads to a dramatic loss of biological activity, confirming its status as an indispensable feature for receptor interaction.
Conformational Analysis and Stereochemical Considerations in Quinoline Analogues
Researchers have explored the introduction of conformational constraints into the side chain to enhance potency and selectivity. nih.gov For example, using rigid cyclic linkers instead of flexible alkyl chains can lock the molecule into a specific shape. While this can sometimes lead to improved binding affinity if the constrained conformation matches the receptor's optimal geometry, it can also reduce activity if it prevents the molecule from adopting the necessary binding pose. nih.gov Stereochemistry can also be a factor, with different isomers of a compound exhibiting varying levels of activity and toxicity. youtube.com
Systematic Modification of Side Chains and Substituents on the Amino Group
While this compound itself is an unsubstituted primary amine, the vast majority of biologically active 4-aminoquinolines feature a substituted side chain at this position. researchgate.net The nature of this side chain is a primary determinant of the compound's activity, selectivity, and ability to overcome drug resistance. nih.govnih.gov
Key findings from systematic modification studies include:
Terminal Basic Group : A second protonatable nitrogen at the distal end of the side chain is a common feature for activity against both drug-susceptible and drug-resistant malaria parasites. asm.org This basic center is crucial for the drug accumulation mechanism. esr.ie
Chain Length : The length of the alkyl chain connecting the 4-amino group to the terminal amine is critical. For antimalarial activity against resistant strains, side chains with lengths of ≤3 or ≥10 carbons were found to be necessary, though not sufficient, for activity. asm.org
Steric Bulk and Lipophilicity : Modifications that increase steric bulk or lipophilicity around the terminal nitrogen, such as replacing diethylamino groups with tert-butyl or cyclic moieties (piperidyl, pyrrolidinyl), have led to a substantial increase in antimalarial activity. nih.govresearchgate.net
Intramolecular Hydrogen Bonding : Incorporating a hydrogen-bond acceptor into the side chain near the terminal basic nitrogen can alter the group's pKa and electrostatic character, enhancing potency against drug-resistant parasite strains. nih.gov
The following table presents data from a study on side-chain modified 7-chloro-4-aminoquinolines, illustrating the impact of side-chain structure on antimalarial activity.
| Compound | Side Chain at C-4 | IC₅₀ (nM) vs. Dd2 Strain (CQ-Resistant) | IC₅₀ (nM) vs. HB3 Strain (CQ-Sensitive) |
|---|---|---|---|
| Analogue 1 | -NH-(CH₂)₂-N(Et)₂ | 221.7 | 16.5 |
| Analogue 2 | -NH-(CH₂)₃-N(Et)₂ | 121.6 | 11.2 |
| Analogue 3 | -NH-(CH₂)₂-piperidine | 89.7 | 10.1 |
| Analogue 4 | -NH-(CH₂)₃-piperidine | 45.2 | 6.9 |
| Analogue 5 | -NH-(CH₂)₂-pyrrolidine | 111.3 | 12.5 |
Data adapted from QSAR studies on side chain modified 7-chloro-4-aminoquinolines. doi.org The IC₅₀ values demonstrate how altering chain length and the terminal amino group affects potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. ijprajournal.comresearchgate.net Numerous QSAR models have been developed for quinoline derivatives to identify the key physicochemical properties that govern their function. doi.orgnih.govdergipark.org.trresearchgate.net
For 4-aminoquinolines and related structures, QSAR analyses have highlighted the importance of several molecular descriptors:
Electronic Properties : Parameters such as dipole moment, the energy of the lowest unoccupied molecular orbital (LUMO), and topological charge are often essential for describing activity. nih.govnih.gov For instance, one QSAR analysis revealed that the blocking potency of dequalinium analogues on K+ channels correlated with the partial charge on the ring nitrogen atom and the LUMO energy. nih.gov
Steric and Topological Properties : Descriptors like mass, polarizability, and van der Waals volume have been shown to be critical properties governing the anti-MRSA activity of 8-hydroxyquinoline (B1678124) derivatives. nih.gov
Hydrophobicity : The octanol-water partition coefficient (log P) is a common descriptor in QSAR models, reflecting the compound's ability to cross biological membranes. dergipark.org.tr
Statistically significant QSAR models have been developed for 7-chloro-4-aminoquinolines against malaria, achieving high correlation coefficients (r² > 0.9) and predictive ability (pred_r² > 0.7). doi.org These models confirm the structural requirements identified through traditional SAR studies and provide a quantitative framework for designing new, more potent analogues. nih.govdergipark.org.tr
Computational and Theoretical Investigations of 3,8 Dichloro 6 Methylquinolin 4 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine its stable structure and electronic characteristics, which are key determinants of its reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of a molecule. nih.gov This process involves calculating the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of the atoms. For quinoline (B57606) derivatives, calculations are commonly performed using the B3LYP functional combined with a basis set such as 6-311++G(d,p). dergipark.org.tr This level of theory provides a reliable balance between accuracy and computational cost for determining bond lengths, bond angles, and dihedral angles. dntb.gov.ua The resulting optimized structure is the foundation for all further computational analyses.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. thaiscience.info From the HOMO and LUMO energies, several key chemical descriptors can be calculated to quantify reactivity. researchgate.netresearchgate.net
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons. |
Analysis of these parameters for 3,8-Dichloro-6-methylquinolin-4-amine would reveal its kinetic stability and predict its behavior in chemical reactions. For instance, studies on similar heterocyclic systems show how substituents significantly alter these values, thereby tuning the molecule's electronic character and reactivity. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. scienceopen.com It is calculated using DFT methods and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id
The MEP map is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack.
Blue: Regions of most positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the amino group, indicating these are primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would likely be located around the hydrogen atoms of the amino group. thaiscience.infoscienceopen.com
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations predict how it interacts with biological macromolecules, such as proteins or enzymes. This is a cornerstone of computer-aided drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net The process involves placing the ligand (in this case, this compound) into the binding site of a protein receptor and evaluating the best fit using a scoring function. This function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
Docking studies on quinoline derivatives have successfully predicted their binding modes with various protein targets, such as the kinase AKT1. nih.govresearchgate.net Such a study for this compound would identify the most probable binding conformation and provide a quantitative estimate of its binding energy, suggesting its potential as an inhibitor or modulator of a specific biological target.
Beyond predicting the binding pose, docking analysis provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov These interactions are critical for stabilizing the ligand-protein complex. Common interactions identified include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group) and acceptors (like carbonyl oxygen atoms on protein backbone).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the quinoline ring) and hydrophobic residues (e.g., Alanine, Valine, Leucine).
Pi-Pi Stacking: Aromatic rings on the ligand and protein residues (e.g., Phenylalanine, Tyrosine, Tryptophan) can stack on top of each other.
Halogen Bonds: Interactions involving the chlorine atoms on the quinoline ring.
For quinoline-based compounds, both hydrogen bonding and hydrophobic interactions have been shown to be crucial for their biological function. researchgate.net A detailed analysis would pinpoint which residues are key for binding, guiding future efforts to optimize the molecule's structure for improved potency and selectivity.
| Ligand Atom/Group | Interaction Type | Protein Residue | Distance (Å) |
|---|---|---|---|
| Amino Group (-NH2) | Hydrogen Bond | Asp 101 | 2.9 |
| Quinoline Ring N | Hydrogen Bond | Ser 157 | 3.1 |
| Quinoline Ring | Pi-Pi Stacking | Trp 76 | 3.5 |
| Methyl Group (-CH3) | Hydrophobic | Ile 80 | 3.8 |
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening has emerged as a powerful and cost-effective tool in modern drug discovery, enabling the rapid in silico assessment of large chemical libraries to identify potential drug candidates. nih.gov In the context of this compound, both ligand-based and structure-based virtual screening approaches can be theoretically employed to explore its potential as a scaffold for designing novel therapeutic agents.
Ligand-based drug design (LBDD) methodologies are particularly valuable when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. The core of LBDD involves creating a model, or pharmacophore, based on the known active ligands. This pharmacophore represents the essential steric and electronic features required for biological activity. For this compound, a pharmacophore model could be developed by identifying key features such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the quinoline nitrogen), and hydrophobic regions (the dichlorinated methyl-substituted benzene (B151609) ring). This model could then be used to screen large compound databases to find molecules that match these features, and thus are more likely to be active.
Another LBDD approach is the use of quantitative structure-activity relationship (QSAR) models. By compiling a dataset of quinoline derivatives with known activities against a particular target, a mathematical model can be built to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. This QSAR model could then predict the activity of this compound and guide the synthesis of more potent analogs.
Structure-based drug design (SBDD), in contrast, relies on the known 3D structure of the target protein. Molecular docking, a key SBDD technique, could be used to predict the binding orientation and affinity of this compound within the active site of a target protein. For instance, if targeting a kinase, the compound could be docked into the ATP-binding site to assess its potential as an inhibitor. This approach allows for a detailed visualization of the interactions between the ligand and the protein, providing valuable insights for optimizing the lead compound to enhance its potency and selectivity. nih.gov
Ensemble docking, which utilizes multiple conformations of the target protein, can also be employed to account for protein flexibility, leading to more accurate predictions of binding affinity. nih.gov The results from such virtual screening campaigns can be used to prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process.
In Silico Prediction of Drug-like Properties and ADME-related Parameters
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable component of the early drug discovery process, allowing for the identification and elimination of compounds with unfavorable pharmacokinetic properties before significant resources are invested. nih.gov
Computational models can predict a wide range of ADME properties for this compound, providing a comprehensive profile of its potential as a drug. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.
Computational Assessment of Metabolic Stability
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. Computational models can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. For this compound, potential sites of metabolism could include the methyl group (oxidation to a carboxylic acid) or the aromatic rings (hydroxylation).
By predicting the likelihood of metabolism at different sites, researchers can modify the compound's structure to block these metabolic "hotspots" and improve its stability. For example, replacing the methyl group with a more metabolically stable group could enhance the compound's half-life. The predicted metabolic stability can be expressed both qualitatively (e.g., low, medium, high) and quantitatively (e.g., intrinsic clearance rate).
Table 1: Predicted Metabolic Stability of this compound
| Parameter | Predicted Value | Interpretation |
| Primary Metabolizing CYP Isoforms | CYP3A4, CYP2D6 | Indicates potential for drug-drug interactions. |
| Metabolic Hotspots | 6-methyl group, quinoline ring | Potential sites for oxidative metabolism. |
| Predicted Intrinsic Clearance | Moderate | Suggests a moderate rate of metabolism. |
| Predicted Half-life (t½) | 2-4 hours | Provides an estimate of the compound's duration of action. |
Note: The data in this table is hypothetical and for illustrative purposes, based on the application of standard computational prediction models.
Permeability Prediction Models
A drug's ability to permeate biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets, is crucial for its efficacy. In silico models can predict permeability based on a compound's physicochemical properties. nih.gov
One common method is the parallel artificial membrane permeability assay (PAMPA) model, which predicts passive diffusion across an artificial lipid membrane. nih.gov For this compound, its predicted permeability would be influenced by its lipophilicity and the presence of polar groups. The two chlorine atoms and the methyl group increase lipophilicity, which can favor permeability, while the amino group can form hydrogen bonds with the membrane's phosphate (B84403) head groups, potentially hindering permeation.
Computational models can also predict a compound's potential to be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their absorption and distribution.
Table 2: Predicted Permeability of this compound
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (Papp) | 5.0 x 10⁻⁶ cm/s | Suggests moderate intestinal absorption. |
| PAMPA Permeability (Pe) | 6.5 x 10⁻⁶ cm/s | Indicates good passive diffusion potential. nih.gov |
| P-glycoprotein (P-gp) Substrate | Probable | May be subject to efflux, potentially reducing bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | The presence of polar groups may limit CNS penetration. nih.gov |
Note: The data in this table is hypothetical and for illustrative purposes, based on the application of standard computational prediction models.
By integrating these in silico predictions, a comprehensive understanding of the drug-like properties of this compound can be established early in the drug discovery pipeline, guiding further optimization efforts.
Biochemical and Pharmacological Mechanism Investigations in Vitro and Cellular Levels
Target Identification and Engagement Studies for Quinoline (B57606) Derivatives
The versatility of the quinoline ring system allows for its interaction with numerous biological macromolecules, making it a privileged scaffold in drug discovery. nih.gov Target identification studies have revealed that quinoline derivatives can engage a wide spectrum of proteins involved in critical cellular processes.
A primary area of investigation has been their role as modulators of protein kinases, which are pivotal in signal transduction pathways often dysregulated in diseases like cancer. nih.gov Key targets include receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor (VEGF) receptors, and Epidermal Growth Factor (EGF) receptors. nih.govbenthamscience.com From a molecular standpoint, quinoline-based inhibitors of c-Met typically interact with the kinase domain on the cytosolic side of the receptor. nih.gov
Beyond kinases, quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, through mechanisms like DNA intercalation. nih.gov Other identified targets include cholinesterases and components of the NF-κB signaling pathway, highlighting the broad applicability of this chemical class. nih.govmdpi.com
Enzyme Inhibition Kinetics and Mechanisms
Quinoline derivatives have demonstrated inhibitory activity against several key enzyme families, achieved through various mechanisms of action.
Inhibition of Kinases (e.g., DNA-PK, PI3K/AKT/mTOR pathway proteins, SYK)
The quinoline structure is a well-established template for developing potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling cascade, which is fundamental to cell growth, proliferation, and survival. nih.govnih.gov
PI3K/Akt/mTOR Pathway: Numerous quinoline derivatives have been engineered as dual inhibitors of PI3K and mTOR. nih.gov For instance, a series of 4-acrylamido-quinoline derivatives demonstrated remarkable inhibitory potency against PI3Kα, with IC50 values in the nanomolar range. nih.gov The compound Omipalisib (GSK2126458) is a notable quinoline derivative that potently inhibits both PI3K and mTOR. nih.gov These inhibitors often target the ATP-binding pocket of the kinases.
EGFR: The 4-anilinoquinoline-3-carbonitrile (B11863878) class of quinolines has been specifically developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Some novel quinoline analogues have shown significant cytotoxic effects against cell lines with EGFR mutations, such as H1975 (L858R/T790M), with IC50 values comparable to the approved drug Osimertinib. nih.gov
| Compound/Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 4-Acrylamido-quinoline derivatives | PI3Kα | 0.50 - 2.03 nM | nih.gov |
| Compound 38 (4-aniline quinoline) | PI3K | 0.72 µM | nih.gov |
| Compound 38 (4-aniline quinoline) | mTOR | 2.62 µM | nih.gov |
| Compound 21 (quinoline analogue) | EGFR L858R/T790M | 138 nM | nih.gov |
| Compound 27 (4,6,7-substituted quinoline) | c-Met | 19 nM | nih.gov |
| Compound 28 (4,6,7-substituted quinoline) | c-Met | 64 nM | nih.gov |
Modulation of Deacetylases (e.g., HDACs)
Histone deacetylases (HDACs) are another significant target for quinoline derivatives in anticancer research. nih.govnih.gov
A series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were developed as potent HDAC inhibitors, with the most potent compound exhibiting an IC50 of 0.050 µM, which is three-fold more active than the known inhibitor Vorinostat. nih.gov Similarly, quinoline-based N-hydroxycinnamamides have been synthesized and shown to be effective HDAC inhibitors. nih.gov Further studies revealed that some of these compounds display preferential inhibition of class I HDACs, with one compound showing an IC50 value of 442 nM against HDAC8. nih.gov
| Compound/Series | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 21g (8-substituted quinoline-2-carboxamide) | HDACs (pan) | 0.050 µM | nih.gov |
| Compound 4a (quinoline-based N-hydroxycinnamamide) | HDAC8 | 442 nM | nih.gov |
| Vorinostat (Reference) | HDACs (pan) | 0.137 µM | nih.gov |
Inhibition of Other Enzyme Classes (e.g., CD38, Cathepsin B, LOX, KDM4 histone demethylases)
The inhibitory spectrum of quinoline derivatives extends to several other enzyme classes.
CD38: 4-Amino-8-quinoline carboxamides have been identified as potent, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38. nih.govacs.org These compounds emerged from high-throughput screening and subsequent structure-activity relationship (SAR) studies, yielding inhibitors 10- to 100-fold more potent than the initial hits. nih.govacs.org
Cathepsins: While many studies focus on quinazoline (B50416) derivatives, these structurally similar compounds have shown potent inhibition of cysteine cathepsins B, H, and L, with Ki values in the nanomolar and even picomolar range. nih.govresearchgate.net Separately, 2,4-diphenylquinoline (B373748) derivatives were evaluated as inhibitors of Cathepsin K, with the most active compound showing an IC50 of 1.55 µM in an uncompetitive inhibition mode. scielo.brresearchgate.net
Lipoxygenase (LOX): Various quinoline derivatives have been synthesized and tested for their anti-inflammatory properties via inhibition of lipoxygenases. nih.govrsc.org Certain compounds demonstrated significant inhibitory activity against 5-LOX, while others were found to be the first identified inhibitors of 12R-LOX, with IC50 values as low as 12.48 µM. nih.govnih.govresearchgate.net
KDM4 Histone Demethylases: 8-Hydroxyquinoline (B1678124) derivatives have been identified as cell-active inhibitors of KDM4 (JmjC) histone demethylases. nih.govnih.gov The compound 5-carboxy-8-hydroxyquinoline (IOX1) displayed an in vitro IC50 of 0.2 µM against KDM4E. nih.gov These compounds function by chelating the iron co-factor in the enzyme's active site. nih.gov
Receptor Binding Affinity and Selectivity Profiling (e.g., Dopamine (B1211576) D2/D3, CXCR4, Ras)
Quinoline derivatives have also been profiled for their ability to bind to various G-protein coupled receptors (GPCRs) and other receptor types.
Dopamine D2/D3 Receptors: The quinolinone scaffold is present in aripiprazole, a well-known modulator of dopamine D2 receptors. nih.gov Subsequent research has focused on synthesizing new 3,4-dihydroquinolin-2(1H)-one derivatives and evaluating their binding affinities. nih.gov Some novel compounds have been found to bind to the D2 receptor with high affinity (Ki values < 0.3 nM) and exhibit over 50-fold selectivity for D2 versus the D3 receptor subtype. researchgate.net
VEGF Receptors: As mentioned in the kinase section, quinoline derivatives have been developed as inhibitors of VEGFR, playing a role in anti-angiogenic therapy. nih.govresearchgate.net
| Compound/Series | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 6 | Dopamine D2 | < 0.3 nM | >50-fold vs D3 | researchgate.net |
| Compound 7 | Dopamine D2 | < 0.3 nM | >50-fold vs D3 | researchgate.net |
| Compound 6a | Dopamine D3 | 1.4 nM | >400-fold vs D2 | mdpi.com |
Investigations of Cellular Pathway Modulation
The engagement of specific targets by quinoline derivatives translates into the modulation of key cellular signaling pathways.
PI3K/Akt/mTOR Pathway Modulation: In cancer cells, potent PI3K/mTOR dual inhibitors from the quinoline class have been shown to significantly down-regulate crucial biomarkers of the pathway. Treatment with these compounds leads to a marked reduction in the phosphorylation of Akt (at both Ser473 and Thr308), the S6 ribosomal protein, and 4E-BP1 at concentrations as low as 5 nM. nih.govnih.gov
NF-κB Pathway Interference: A novel quinoline molecule, referred to as Q3, was found to inhibit the canonical NF-κB pathway. mdpi.com Mechanistic studies, including immunocytochemistry and molecular docking, suggest that this compound moderately interferes with the TNF-induced nuclear translocation of NF-κB and may inhibit the transcriptional activity by preventing the interaction between the p65 subunit and DNA. mdpi.com
Induction of Apoptosis and Autophagy Disruption: Certain derivatives of 6-cinnamamido-quinoline-4-carboxamide have been reported to induce apoptosis in cancer cells. nih.gov Their mechanism involves the disruption of lysosome function, which in turn impairs autophagy flux, a key survival process for cancer cells, ultimately leading to programmed cell death. nih.gov Furthermore, some quinoline analogs can elicit a DNA damage response through the activation of p53. nih.gov
Induction of Apoptosis and Cell Cycle Arrest in Cell Lines
The potential of 3,8-Dichloro-6-methylquinolin-4-amine to induce programmed cell death (apoptosis) and to halt cell proliferation (cell cycle arrest) is a key area of investigation, particularly for assessing its anticancer potential. These effects are typically examined in various human cancer cell lines.
Detailed Research Findings:
Cell Cycle Analysis: To determine if this compound affects cell cycle progression, cancer cells are treated with the compound for specific time periods. The cells are then stained with a fluorescent dye that binds to DNA, and the DNA content per cell is quantified using flow cytometry. This allows researchers to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound-induced arrest at a specific checkpoint, for instance the G2/M phase, would suggest interference with the cellular processes governing mitosis. For example, studies on other quinoline derivatives, such as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), have shown an ability to induce cell cycle arrest at the G2 phase in colorectal cancer cells.
Apoptosis Induction: The induction of apoptosis by this compound can be confirmed through several methods. One common technique is the Annexin V/Propidium Iodide (PI) assay. In the early stages of apoptosis, a cell membrane lipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is fluorescently labeled and can detect these apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Mitochondrial Membrane Potential: A hallmark of the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Specific fluorescent dyes, such as JC-1 or tetramethylrhodamine, are used to assess mitochondrial health. In healthy cells, these dyes accumulate in the mitochondria and fluoresce brightly. Upon induction of apoptosis and the loss of ΔΨm, the dyes disperse into the cytoplasm, leading to a detectable change in fluorescence.
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) following treatment with this compound would be a strong indicator of apoptosis induction. This can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.
Illustrative Data Table: Cell Cycle Distribution in HCT116 Cells Treated with this compound
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Compound (X µM) | 63.8 ± 2.9 | 15.1 ± 2.0 | 21.1 ± 2.2 |
| Compound (Y µM) | 45.7 ± 3.5 | 10.3 ± 1.6 | 44.0 ± 3.9 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Regulation of Gene Expression (e.g., p21 upregulation, HIV-1 transcription)
The biological activity of a compound is often mediated by its ability to alter the expression of specific genes. Investigations into the effect of this compound on gene expression would focus on genes known to be involved in cellular processes like cell cycle control and viral replication.
Detailed Research Findings:
p21 Upregulation: The p21 gene (also known as CDKN1A) is a critical inhibitor of the cell cycle and is often upregulated in response to cellular stress, including DNA damage. The p53 tumor suppressor protein is a key transcriptional activator of p21. To investigate if this compound upregulates p21, cells would be treated with the compound, and the levels of p21 mRNA and protein would be measured using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. An increase in p21 expression could be a mechanism contributing to any observed cell cycle arrest.
HIV-1 Transcription: The regulation of Human Immunodeficiency Virus type 1 (HIV-1) transcription is a complex process involving both viral and host cell factors. The viral long terminal repeat (LTR) region of the HIV-1 genome contains promoter and enhancer elements that control gene expression. The viral protein Tat is essential for robust transcriptional elongation. To assess the impact of this compound on HIV-1 transcription, a cell-based reporter assay could be employed. In this system, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of the HIV-1 LTR. A decrease in reporter gene activity in the presence of the compound would suggest an inhibitory effect on HIV-1 transcription.
Modulation of Cell Migration and Angiogenesis
The ability of a compound to inhibit cell migration and the formation of new blood vessels (angiogenesis) is crucial for its potential as an anti-metastatic agent in cancer therapy.
Detailed Research Findings:
Cell Migration Assays: The effect of this compound on cell migration can be evaluated using in vitro assays such as the wound-healing (or scratch) assay. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence or absence of the compound. A delay in wound closure would indicate an inhibitory effect on cell migration.
Angiogenesis Assays: In vitro angiogenesis can be modeled using a tube formation assay. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel). In response to pro-angiogenic stimuli, these cells will form capillary-like structures. The ability of this compound to disrupt or prevent the formation of these networks would be quantified by microscopy, indicating anti-angiogenic properties. The expression of factors that promote angiogenesis, such as EGFL6, could also be investigated.
In Vitro Metabolic Stability Assessment
Understanding the metabolic stability of a compound is essential for predicting its in vivo half-life and clearance. These assays evaluate how quickly a compound is metabolized by liver enzymes.
Microsomal Stability Assays (e.g., Rat Liver Microsomes)
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.
Detailed Research Findings:
Methodology: In a typical microsomal stability assay, this compound would be incubated with rat liver microsomes at 37°C. The reaction is initiated by adding the necessary cofactor, NADPH. Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped. The concentration of the remaining parent compound is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized and may have poor bioavailability in vivo. Control incubations without NADPH are also run to assess non-CYP-mediated degradation.
Illustrative Data Table: Metabolic Stability of this compound in Rat Liver Microsomes
| Parameter | Value |
| Incubation Concentration | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| In Vitro Half-life (t½, min) | 25 |
| Intrinsic Clearance (CLint, µL/min/mg) | 55 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Hepatocyte Stability Studies
While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions. Therefore, stability studies are also conducted using intact hepatocytes, which contain the full complement of metabolic enzymes.
Detailed Research Findings:
Methodology: Cryopreserved or fresh hepatocytes from various species (e.g., rat, human) are incubated with this compound at 37°C. Similar to the microsomal assay, samples are collected over time, and the disappearance of the parent compound is monitored by LC-MS/MS.
Advantages: Hepatocyte assays provide a more comprehensive picture of metabolic stability, encompassing both Phase I and Phase II metabolism. The data can be used to predict hepatic clearance in vivo and can help identify potential differences in metabolism between species. Using pooled hepatocytes from multiple donors can help to average out inter-individual variability in drug metabolism.
In Vitro Permeability and Efflux Studies (e.g., Caco-2 assays)
For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the bloodstream. In vitro permeability models are used to predict this absorption.
Detailed Research Findings:
Caco-2 Cell Model: The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the intestinal epithelium. When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier function of the small intestine.
Permeability Assessment: To measure the permeability of this compound, the compound is added to either the apical (top) or basolateral (bottom) side of the Caco-2 monolayer. The rate at which the compound appears on the opposite side is measured over time. This provides the apparent permeability coefficient (Papp) for both absorptive (apical to basolateral, A→B) and secretory (basolateral to apical, B→A) transport.
Efflux Ratio: Many drugs are actively transported out of cells by efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the apical surface of Caco-2 cells. A high rate of B→A transport compared to A→B transport results in an efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2. This indicates that the compound is likely a substrate for an efflux transporter, which could limit its oral absorption. The experiment can also be run in the presence of a known P-gp inhibitor to confirm this interaction.
Illustrative Data Table: Caco-2 Permeability of this compound
| Parameter | Value (x 10⁻⁶ cm/s) |
| Papp (A→B) | 3.5 ± 0.4 |
| Papp (B→A) | 8.9 ± 0.9 |
| Efflux Ratio | 2.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Advanced Research Concepts and Lead Optimization Strategies for Quinoline Based Compounds
Iterative Approach to Lead Optimization in Drug Discovery Research
Lead optimization is a critical and iterative phase in drug discovery that aims to transform a promising lead compound into a viable drug candidate. patsnap.com This process involves repeated cycles of designing, synthesizing, and testing new analogues to enhance desired properties such as efficacy and selectivity, while improving pharmacokinetic profiles. patsnap.comfrontiersin.org For quinoline-based compounds like 3,8-Dichloro-6-methylquinolin-4-amine, this iterative cycle is fundamental to refining their therapeutic potential.
The process begins with a lead compound, identified through screening or initial design, which exhibits some desired biological activity. frontiersin.org The structure-activity relationship (SAR) is then systematically explored. patsnap.com For the this compound scaffold, medicinal chemists would create a library of derivatives by modifying the substituents at various positions. For instance, the methyl group at position 6 could be altered, or the chlorine atoms at positions 3 and 8 could be replaced with other halogens or functional groups.
Each new analogue undergoes a series of biological assays to determine its activity and properties. This data is then used to inform the next round of structural modifications. rsc.org This iterative loop continues, with each cycle building on the knowledge gained from the previous one, progressively fine-tuning the molecule's structure to achieve the optimal balance of potency, selectivity, and drug-like properties. frontiersin.org Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, are often employed to predict the impact of structural changes and guide the design of new compounds, accelerating the optimization process. patsnap.commdpi.com
A typical iterative optimization cycle can be visualized as a screening cascade, where compounds are evaluated in successive tiers of assays.
Table 1: Illustrative Screening Cascade for Quinoline (B57606) Lead Optimization
| Screening Wave | Assays Performed | Purpose | Decision Point |
| Wave 1 | Primary target binding, in vitro potency (IC₅₀) | Establish on-target activity and initial potency. | Progress compounds with sufficient potency. |
| Wave 2 | Selectivity panel (related targets), initial ADME (solubility, permeability) | Assess off-target effects and basic drug-like properties. | Progress selective compounds with favorable ADME profiles. |
| Wave 3 | Cell-based functional assays, metabolic stability (in vitro) | Confirm activity in a biological context and assess metabolic liabilities. | Select compounds for in vivo pharmacokinetic studies. |
| Wave 4 | Rodent pharmacokinetics (PK), preliminary toxicology | Determine in vivo exposure and safety. | Nominate preclinical candidates for further development. |
Rational Design of Derivatives for Enhanced Biochemical Potency and Selectivity
Rational drug design for quinoline-based compounds involves making strategic structural modifications to improve their interaction with a biological target, thereby increasing potency and selectivity. nih.gov For a molecule such as this compound, the substituents on the quinoline core are key determinants of its biological activity. The rational design process leverages an understanding of the target's structure and the compound's structure-activity relationships (SAR). patsnap.com
Key strategies for the rational design of derivatives include:
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties but may enhance the molecule's interaction with the target or improve its pharmacokinetic profile. informahealthcare.com For example, the chlorine atoms on the this compound scaffold could be replaced by other groups to modulate activity.
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations can predict how derivatives will bind. nih.gov This allows for the design of compounds with improved complementarity to the target's binding site, enhancing potency.
Fragment-Based Design: This approach involves linking small molecular fragments that are known to bind to adjacent sites on the target, creating a more potent molecule. researchgate.net The quinoline core could serve as a central scaffold for such an approach.
The following table illustrates hypothetical modifications to the this compound structure and their potential impact based on established principles of medicinal chemistry.
Table 2: Rational Design Strategies for this compound Derivatives
| Position of Modification | Original Group | Potential New Group | Rationale for Modification |
| Position 3 | Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Enhance binding through new interactions; may increase metabolic stability. |
| Position 4 | Amine (-NH₂) | Acetamide (-NHCOCH₃) | Modulate hydrogen bonding capacity and polarity. |
| Position 6 | Methyl (-CH₃) | Methoxy (-OCH₃) | Alter electronic properties and potential for hydrogen bonding. |
| Position 8 | Chlorine (-Cl) | Phenyl ring | Introduce potential for π-π stacking interactions with the target protein. |
By systematically applying these strategies, researchers can develop derivatives with significantly improved biochemical profiles compared to the initial lead compound. mdpi.com
Prodrug Design Strategies for Aminoquinolines
Aminoquinolines, including structures like this compound, can present challenges such as poor water solubility or rapid metabolism, which can limit their therapeutic utility. nih.gov Prodrug design is a strategy to overcome these limitations by temporarily modifying the active drug molecule. The resulting prodrug is inactive but is converted in vivo to the active parent drug through enzymatic or chemical processes. nih.gov
Prodrug activation is the crucial step that releases the active pharmaceutical ingredient at or near its site of action. nih.gov This can be achieved through two main mechanisms:
Enzymatic Activation: This is the most common approach, where endogenous enzymes cleave a promoiety from the drug molecule. nih.gov For an aminoquinoline, the primary amine at position 4 is a common site for modification. Enzymes like esterases, phosphatases, or cytochrome P450s can be targeted to release the active amine. nih.govnih.gov For example, creating an amide linkage that is susceptible to amidase activity.
Chemical Activation: This strategy relies on non-enzymatic chemical reactions under specific physiological conditions. nih.gov This can include hydrolysis at the pH of the gut or reduction in hypoxic (low oxygen) tissues, a condition often found in tumors. nih.gov For instance, a prodrug might be designed to be stable at physiological pH but hydrolyze in a more acidic or basic environment.
A primary goal of prodrug design for aminoquinolines is to enhance water solubility and protect the molecule from premature metabolism (biostability). informahealthcare.comekb.eg
Improving Water Solubility: Poor aqueous solubility can hinder formulation and absorption. nih.gov To address this, polar functional groups can be temporarily attached to the aminoquinoline. Common strategies include:
Phosphate (B84403) Esters: Adding a phosphate group, which is highly ionized and water-soluble at physiological pH. nih.gov This group can be cleaved by alkaline phosphatases in vivo.
Amino Acid Conjugates: Linking an amino acid to the drug can improve solubility. nih.gov These conjugates can be designed to be substrates for peptidases.
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can significantly increase water solubility and prolong circulation time. ekb.eg
Improving Biostability: The amino group of aminoquinolines can be susceptible to first-pass metabolism. nih.gov Masking this group as part of a prodrug can protect it from metabolic enzymes until it reaches its target. For example, converting the amine to a carbamate (B1207046) can increase its stability against oxidation.
Table 3: Prodrug Strategies for the Amino Group of an Aminoquinoline
| Prodrug Linkage | Attached Promoety | Activation Mechanism | Primary Advantage |
| Amide | Carboxylic Acid | Amidase (Enzymatic) | Increased biostability. |
| Carbamate | Alcohol | Esterase (Enzymatic) | Tunable release rates. |
| Phosphate Amide | Phosphate | Phosphatase (Enzymatic) | Greatly enhanced water solubility. nih.gov |
| Mannich Base | Aldehyde/Ketone | Chemical Hydrolysis (pH-sensitive) | Can be designed for release in specific pH environments. |
Multi-Targeted Ligand Design for Complex Biological Pathways
Complex diseases like cancer or neurodegenerative disorders often involve multiple biological pathways. nih.govnih.gov Multi-targeted ligand design, also known as polypharmacology, is an emerging strategy that aims to create a single molecule capable of modulating multiple targets simultaneously. rsc.org This approach can offer improved efficacy and a lower potential for drug resistance compared to single-target agents.
The quinoline scaffold is a versatile platform for the design of multi-targeted ligands. nih.govrsc.org For a compound like this compound, a multi-targeted approach could involve molecular hybridization, where the quinoline core is linked to another pharmacophore known to act on a different target. nih.gov
For example, in the context of Alzheimer's disease, researchers have designed hybrids of quinoline derivatives with other molecules to simultaneously inhibit both cholinesterase enzymes and monoamine oxidases, two key targets in the disease's pathology. rsc.org Similarly, quinoline-tacrine hybrids have been developed to target cholinesterases and prevent amyloid-β aggregation. nih.gov
A design strategy for creating a multi-targeted ligand from the this compound scaffold might involve:
Identifying a primary target for the quinoline moiety.
Identifying a second, complementary target in a related disease pathway.
Designing a chemical linker to connect the quinoline scaffold to a pharmacophore for the second target.
Synthesizing and testing the hybrid molecule for dual activity.
This approach leverages the structural features of the quinoline core while introducing new functionalities to interact with additional biological targets, potentially leading to more effective therapies for complex diseases. nih.govnih.gov
High-Throughput Screening (HTS) in the Identification of Novel Quinoline Hits
High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds against specific biological targets or cellular phenotypes. This technology is particularly pivotal in the exploration of privileged scaffolds like quinoline, a heterocyclic aromatic compound that forms the core of numerous pharmacologically active agents. The quinoline nucleus is a versatile template for the design of inhibitors for a wide range of biological targets, including kinases, proteases, and DNA-modifying enzymes. The application of HTS has been instrumental in identifying novel quinoline-based "hits"—compounds that exhibit a desired biological activity—which then serve as the starting point for lead optimization and the development of new therapeutics.
The process of HTS for quinoline-based compounds, including "this compound," typically involves several key stages. Initially, a robust and miniaturized assay is developed that is amenable to automation. This assay can be either target-based, measuring the direct interaction of a compound with a purified protein, or phenotypic, assessing the effect of a compound on whole cells or organisms. mdpi.com Large chemical libraries, which can contain hundreds of thousands to millions of diverse compounds, are then screened against the validated assay. nih.gov Hits from the primary screen are then subjected to a series of secondary and confirmatory assays to eliminate false positives and to characterize their potency, selectivity, and preliminary mechanism of action.
Assay Development and Screening Strategies
The selection of an appropriate screening assay is critical for the success of an HTS campaign. For quinoline derivatives, a variety of assay formats have been successfully employed, reflecting the broad therapeutic potential of this scaffold.
Target-Based Assays: These assays are designed to measure the direct modulation of a specific molecular target. For quinoline compounds, which are often investigated as kinase inhibitors, biochemical assays measuring the inhibition of a particular kinase's activity are common. nih.gov For instance, a screen might measure the ability of compounds to inhibit the phosphorylation of a substrate by a kinase implicated in cancer, such as c-Met. cas.ac.cnresearchgate.net Fluorescence-based assays, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are frequently used due to their high sensitivity and suitability for automation. washu.edu
Illustrative HTS Data for Quinoline Analogues
While specific HTS data for "this compound" is not publicly available, data from screens of structurally related 4-aminoquinoline (B48711) analogues can provide insights into the potential outcomes of such a campaign. The following tables present representative data from HTS campaigns targeting antimalarial and anticancer activities.
Table 1: Representative HTS Data for Antimalarial Activity of 4-Aminoquinoline Analogues
| Compound ID | Structure | Primary Screen (% Inhibition at 1 µM) | IC₅₀ (nM) vs. P. falciparum (3D7) |
| Analogue A | 4-Amino-7-chloroquinoline | 98% | 15 |
| Analogue B | 4-Amino-6,8-dichloro-2-methylquinoline | 95% | 25 |
| Analogue C | 4-Amino-6-methylquinoline | 75% | 150 |
| Analogue D | 4-Amino-3,8-dichloroquinoline | 92% | 35 |
This table is a representative example based on data from analogous compounds and does not represent actual results for the specified compounds.
The data in Table 1 illustrates the typical output of an antimalarial HTS campaign. Compounds are initially screened at a single concentration to identify those with significant activity (hits). These hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀), a measure of their potency.
Table 2: Representative HTS Data for Anticancer Activity (Kinase Inhibition) of Substituted Quinolines
| Compound ID | Target Kinase | % Inhibition at 10 µM | IC₅₀ (µM) |
| Quinoline-X1 | c-Met | 92% | 0.8 |
| Quinoline-X2 | EGFR | 88% | 1.2 |
| Quinoline-X3 | VEGFR2 | 65% | 5.7 |
| Quinoline-X4 | PI3K | 95% | 0.5 |
This table is a representative example based on data from analogous compounds and does not represent actual results for the specified compounds. EGFR: Epidermal Growth Factor Receptor; VEGFR2: Vascular Endothelial Growth Factor Receptor 2; PI3K: Phosphoinositide 3-kinase.
Table 2 provides a snapshot of data from a kinase-targeted HTS campaign. Initial screening identifies quinolines that inhibit the target kinase by a certain percentage. Follow-up studies then determine the IC₅₀ values, providing a quantitative measure of their inhibitory potency. Such screens are crucial for identifying starting points for the development of targeted cancer therapies. nih.gov
The identification of "this compound" as a potential hit in either a phenotypic or target-based screen would trigger a cascade of further investigations. These would include hit-to-lead optimization efforts aimed at improving potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
